3',5'-Di(9H-carbazol-9-yl)-[1,1'-biphenyl]-3,5-dicarbonitrile
CAS No.:
Cat. No.: VC18905316
Molecular Formula: C38H22N4
Molecular Weight: 534.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C38H22N4 |
|---|---|
| Molecular Weight | 534.6 g/mol |
| IUPAC Name | 5-[3,5-di(carbazol-9-yl)phenyl]benzene-1,3-dicarbonitrile |
| Standard InChI | InChI=1S/C38H22N4/c39-23-25-17-26(24-40)19-27(18-25)28-20-29(41-35-13-5-1-9-31(35)32-10-2-6-14-36(32)41)22-30(21-28)42-37-15-7-3-11-33(37)34-12-4-8-16-38(34)42/h1-22H |
| Standard InChI Key | AGNGQJPZMQTGIG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C5=CC(=CC(=C5)C#N)C#N)N6C7=CC=CC=C7C8=CC=CC=C86 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central biphenyl core substituted with two carbazole groups at the 3' and 5' positions and two nitrile groups at the 3 and 5 positions . This donor-acceptor design promotes intramolecular charge transfer (ICT), critical for TADF activity. The IUPAC name, 5-[3,5-di(carbazol-9-yl)phenyl]benzene-1,3-dicarbonitrile , reflects this substitution pattern.
Table 1: Key Computed Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₈H₂₂N₄ |
| Molecular Weight | 534.6 g/mol |
| XLogP3-AA | 9.1 |
| Rotatable Bond Count | 3 |
| Hydrogen Bond Acceptors | 2 |
| Topological Polar SA | 54.6 Ų |
The SMILES string (C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)C5=CC(=CC(=C5)C#N)C#N)N6C7=CC=CC=C7C8=CC=CC=C86) confirms the spatial arrangement of carbazole and nitrile moieties.
Synthesis and Characterization
Synthetic Routes
The compound is synthesized via catalyst-free aromatic nucleophilic substitution (SNAr) reactions. A representative protocol involves reacting brominated biphenyl intermediates with 3,6-di-tert-butyl-9H-carbazole under inert conditions . For example:
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Intermediate Preparation: 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene undergoes Suzuki coupling with pyrimidine-5-boronic acid to form CF1–CF4 intermediates .
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Final Step: Nucleophilic substitution of CF1–CF4 with carbazole derivatives yields the target compound with purities >99% (HPLC) .
Yields typically range from 65–80%, depending on the substitution pattern .
Spectroscopic Validation
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¹H NMR: Peaks at δ 8.2–8.5 ppm correspond to aromatic protons on carbazole, while δ 7.6–7.8 ppm signals arise from the biphenyl core .
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Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 534.1844 [M+H]⁺ .
Physicochemical and Electrochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) reveals a decomposition temperature >300°C (0.5% weight loss) , ensuring durability in device fabrication. Differential scanning calorimetry (DSC) shows a glass transition temperature (T₉) of 125°C, indicative of amorphous morphology .
Optical Properties
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Absorption: λₐᵦₛ = 290 nm (π–π* transition) and 338 nm (ICT band) .
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Photoluminescence: Emission peaks at 453–550 nm (toluene, ΦPL = 98%) , tunable via substituent modification.
Table 2: Electrochemical Data
| Parameter | Value |
|---|---|
| Ionization Potential (IP) | 5.65–5.76 eV |
| Electron Affinity (EA) | 2.91–3.02 eV |
| ΔEₛₜ | 0.03–0.08 eV |
| Hole Mobility (μₕ) | 2.8×10⁻³ cm²/Vs |
Cyclic voltammetry (CV) confirms reversible oxidation at 1.20–1.31 V vs. Fc/Fc⁺, attributed to carbazole’s electron-donating capability .
Applications in Organic Electronics
TADF-OLEDs
In non-doped OLEDs, the compound achieves:
The small ΔEₛₜ enables efficient upconversion of triplet to singlet excitons, reducing efficiency roll-off at high currents .
Charge Transport Layers
Bipolar charge transport (μₕ/μₑ = 1.2–1.5) balances electron and hole injection in multilayer devices . Host-guest systems using this compound as a host achieve EQEs >20% in green phosphorescent OLEDs .
Challenges and Future Directions
While the compound exhibits superior TADF performance, challenges include:
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Solubility Limitations: Poor solubility in common solvents (e.g., toluene, THF) complicates solution processing .
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Device Lifetime: Operational stability under high bias remains <1,000 hours .
Future research should focus on:
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